molecular formula C17H12BrFN2O2 B3435786 (5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B3435786
M. Wt: 375.2 g/mol
InChI Key: JJPVXENETRDXSQ-OQLLNIDSSA-N
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Description

(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione typically involves the condensation of 2-bromobenzaldehyde with 4-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate formed is then cyclized to yield the final imidazolidine-2,4-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new halogenated derivatives.

Scientific Research Applications

(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-chlorophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
  • (5E)-5-[(2-bromophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
  • (5E)-5-[(2-fluorophenyl)methylidene]-3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione lies in its specific combination of bromine and fluorine substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c18-14-4-2-1-3-12(14)9-15-16(22)21(17(23)20-15)10-11-5-7-13(19)8-6-11/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPVXENETRDXSQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 4
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(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(2-bromophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

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